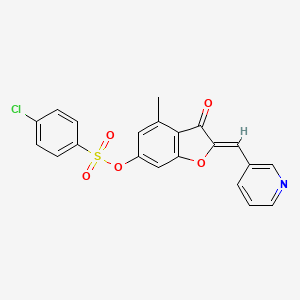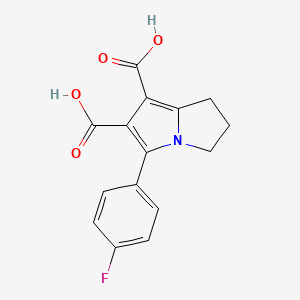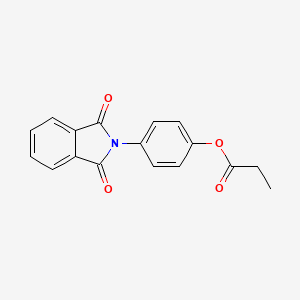
(2-Cyclopropylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropylpyrimidin-4-yl)methanamine is an organic compound with the molecular formula C8H11N3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound features a cyclopropyl group attached to the pyrimidine ring at position 2 and a methanamine group at position 4. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of (2-Cyclopropylpyrimidin-4-yl)methanamine are currently unknown. This compound is a synthetic intermediate used in pharmaceutical testing
Pharmacokinetics
As a small molecule with a molecular weight of 149.2
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . For instance, many drugs have optimal activity at specific pH levels, and their stability can be affected by temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 2-cyclopropylpyrimidine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group at the 4-position. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50°C and 80°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. In batch processes, the reaction mixture is prepared in a reactor, and the product is isolated through filtration, crystallization, or distillation. Continuous flow processes, on the other hand, offer advantages such as improved reaction control, higher throughput, and reduced waste generation.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylpyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C, solventacetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions0°C to room temperature, solventtetrahydrofuran or ethanol.
Substitution: Alkyl halides, aryl halides; reaction conditionsreflux temperature, solventdimethylformamide or toluene.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted pyrimidine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
(2-Cyclopropylpyrimidin-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(6-Cyclopropylpyrimidin-4-yl)methanamine: Similar structure with the cyclopropyl group at position 6 instead of position 2.
(2-Cyclopropylpyrimidin-5-yl)methanamine: Similar structure with the methanamine group at position 5 instead of position 4.
(2-Cyclopropylpyrimidin-4-yl)ethanamine: Similar structure with an ethanamine group instead of a methanamine group.
Uniqueness
(2-Cyclopropylpyrimidin-4-yl)methanamine is unique due to the specific positioning of the cyclopropyl and methanamine groups on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry. The presence of the cyclopropyl group enhances the compound’s stability and reactivity, while the methanamine group provides a site for further functionalization and derivatization.
Properties
IUPAC Name |
(2-cyclopropylpyrimidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-5-7-3-4-10-8(11-7)6-1-2-6/h3-4,6H,1-2,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXJWTUSXJJOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)
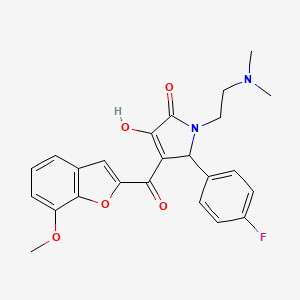
![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)
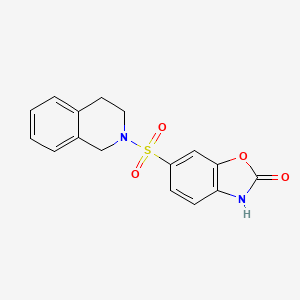
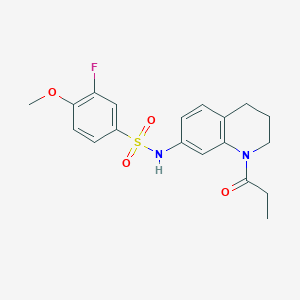
![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
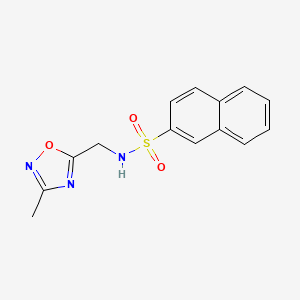
![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)
